

Sparsentan vs. Irbesartan for Proteinuria Reduction: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of **Sparsentan** and Irbesartan in reducing proteinuria, primarily focusing on the findings from the pivotal Phase 3 PROTECT clinical trial in patients with IgA Nephropathy (IgAN).

Efficacy in Proteinuria Reduction: Quantitative Analysis

Sparsentan has demonstrated superior efficacy in reducing proteinuria compared to Irbesartan in clinical trials. The PROTECT study, a head-to-head comparison in adults with IgAN, provides the most robust data to date.[1][2]



Efficacy Endpoint	Sparsentan	Irbesartan	Timeline	Study
Mean Reduction in Proteinuria	49.8%	15.1%	36 Weeks	PROTECT[1][2]
Sustained Reduction in Proteinuria	42.8%	4.4%	110 Weeks	PROTECT[3]
Complete Remission of Proteinuria	31% of patients	11% of patients	2 Years	PROTECT
Partial Remission of Proteinuria	Achieved in a significantly greater proportion of patients than with Irbesartan.	Less effective in achieving partial remission compared to Sparsentan.	Not Specified	PROTECT
FSGS Partial Remission	28% of patients	9% of patients	8 Weeks	DUET

Experimental Protocols: The PROTECT Study

The PROTECT study (NCT03762850) was a global, Phase 3, multicenter, randomized, double-blind, active-controlled trial designed to evaluate the efficacy and safety of **Sparsentan** compared to Irbesartan in adults with IgAN.

Inclusion Criteria:

- Age 18 years or older.
- · Biopsy-proven primary IgA Nephropathy.
- Proteinuria of ≥1.0 g/day.
- eGFR ≥30 mL/min/1.73 m².



 On a stable and maximally tolerated dose of an ACE inhibitor or ARB for at least 12 weeks prior to screening.

Exclusion Criteria:

- Secondary causes of IgAN or IgA vasculitis.
- History of certain other kidney diseases.
- Recent use of immunosuppressive medications.

Randomization and Treatment: A total of 404 eligible patients were randomized in a 1:1 ratio to receive either:

- Sparsentan: Target dose of 400 mg once daily.
- Irbesartan: Target dose of 300 mg once daily.

The study was double-blinded, meaning neither the patients nor the investigators knew which treatment was being administered.

Endpoints:

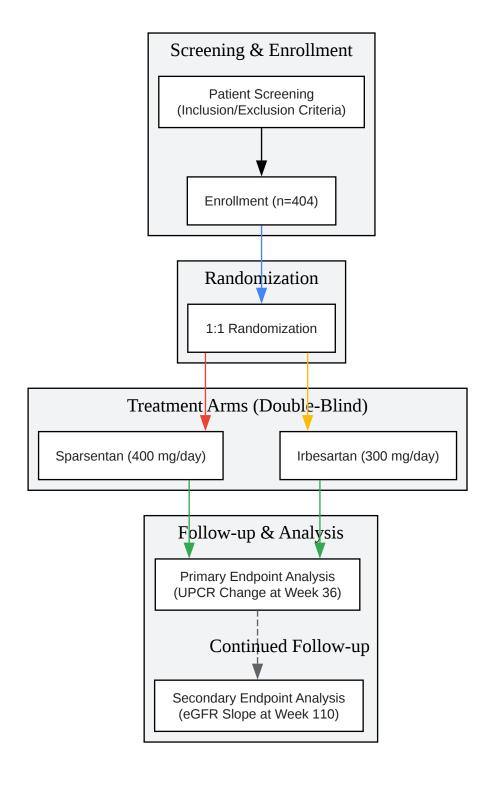
- Primary Efficacy Endpoint: The change from baseline in the urine protein-to-creatinine ratio
 (UPCR) at week 36, based on a 24-hour urine sample.
- Key Secondary Endpoints: The rate of change in estimated glomerular filtration rate (eGFR) over 110 weeks.

Proteinuria Assessment: Proteinuria was assessed through 24-hour urine collections at baseline and subsequent study visits. The UPCR was calculated to standardize for variations in urine concentration.

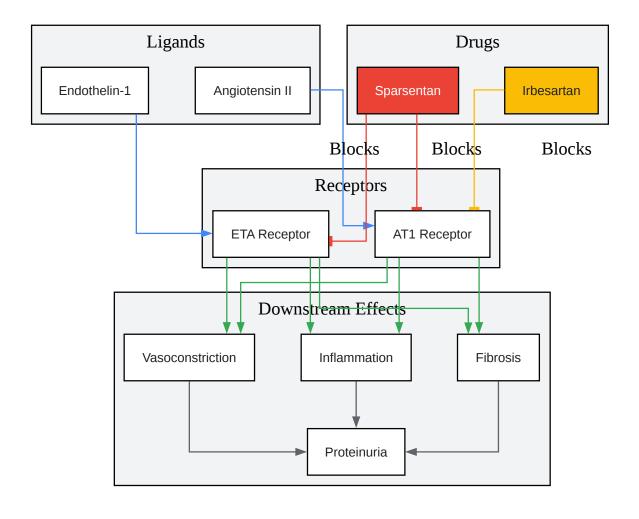
Experimental Workflow

The following diagram illustrates the workflow of the PROTECT clinical trial.









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References

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